2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Overview
Description
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide is a synthetic organic compound with the molecular formula C16H25N3O. It is characterized by the presence of an amino group, a pyrrolidine ring, and a phenyl ring, making it a versatile molecule in various chemical and biological applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-aminopyrimidine derivatives, have shown activity against organisms likeTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria respectively .
Mode of Action
Compounds with a similar pyrrolidine ring structure have been found to interact with multiple receptors . The pyrrolidine ring’s non-planarity allows it to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with similar structures have been found to have broad-spectrum biological activities .
Pharmacokinetics
Similar compounds have been found to have satisfactory drug-like characteristics and adme properties .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the biological activity of similar compounds can be influenced by the spatial orientation of substituents and different stereoisomers .
Biochemical Analysis
Cellular Effects
The effects of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular function. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity, as it can modulate the activity of these biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Long-term studies have shown that it can have sustained effects on cellular function, although its stability may decrease over time, leading to reduced activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or metabolic disruption . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit specific metabolic reactions, leading to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can affect its localization and accumulation within specific cellular compartments, influencing its overall activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity, as it may interact with different biomolecules within these compartments, leading to varied biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a nucleophilic substitution reaction, where a halogenated phenyl compound reacts with the pyrrolidine derivative.
Introduction of the Amino Group: The amino group is added through reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key steps include:
Raw Material Sourcing: High-purity starting materials are sourced to minimize impurities.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide: Similar structure with a shorter carbon chain.
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide: Similar structure with a different carbon chain length.
Uniqueness
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-amino-N-(3-pyrrolidin-1-ylphenyl)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-3-9-15(17)16(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12,15H,2-5,9-11,17H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTUEVOINOULMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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